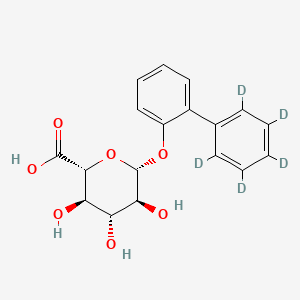
o-Phenylphenol-d5 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Phenylphenol-d5 Glucuronide is a deuterated analog of o-Phenylphenol Glucuronide. It is a metabolite of 2-Phenylphenol, which is an agricultural fungicide. This compound is used as an analytical standard in various scientific studies .
Méthodes De Préparation
The synthesis of o-Phenylphenol-d5 Glucuronide involves the glucuronidation of o-Phenylphenol. The process typically includes the use of deuterium labeling to produce the deuterated analog. The synthetic route involves the protection of the hydroxyl group of o-Phenylphenol, followed by glucuronidation using glucuronic acid derivatives. The final step involves deprotection to yield the desired glucuronide .
Analyse Des Réactions Chimiques
o-Phenylphenol-d5 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
o-Phenylphenol-d5 Glucuronide is used in various scientific research applications, including:
Chemistry: It is used as an analytical standard for the quantification of o-Phenylphenol metabolites.
Biology: It is used in studies related to the metabolism and elimination of phenolic compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenolic groups.
Industry: It is used in the development of new agricultural fungicides and preservatives
Mécanisme D'action
The mechanism of action of o-Phenylphenol-d5 Glucuronide involves its metabolism in the liver, where it undergoes glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the phenolic group of o-Phenylphenol. The resulting glucuronide is more water-soluble and is excreted in the urine .
Comparaison Avec Des Composés Similaires
o-Phenylphenol-d5 Glucuronide is similar to other glucuronide metabolites of phenolic compounds, such as triclosan-O-glucuronide and 2-phenylphenol-O-glucuronide. its deuterated nature makes it unique and useful as an internal standard in analytical studies. Other similar compounds include:
- Triclosan-O-glucuronide
- 2-Phenylphenol-O-glucuronide
- Morphine-6-glucuronide .
Propriétés
Formule moléculaire |
C18H18O7 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[2-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m1/s1/i1D,2D,3D,6D,7D |
Clé InChI |
AKSKFIDXFDAABG-AMTNVPBCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


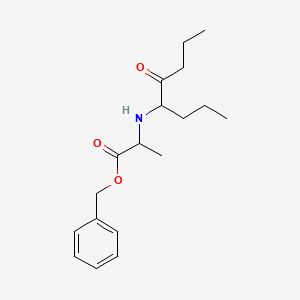
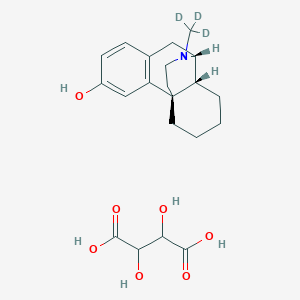
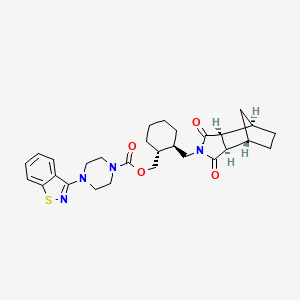

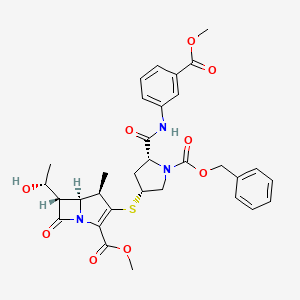

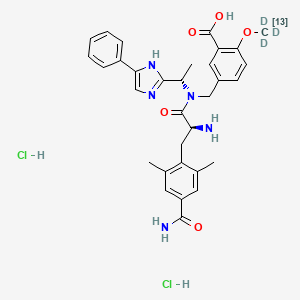

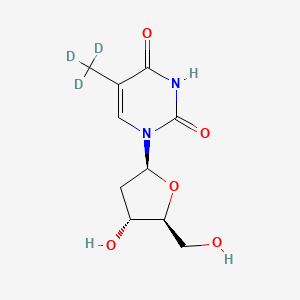
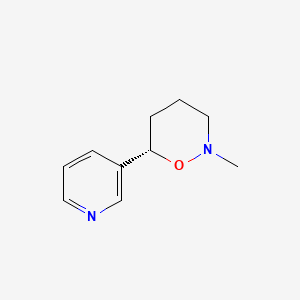
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
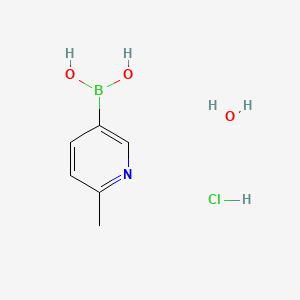

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
